4-ethoxy-N-isopropyl-3-methoxybenzamide
Description
Properties
IUPAC Name |
4-ethoxy-3-methoxy-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-5-17-11-7-6-10(8-12(11)16-4)13(15)14-9(2)3/h6-9H,5H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBJSCHEIRJEEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues and their substituent differences are summarized below:
Physicochemical Properties
Lipophilicity :
- The ethoxy group in 4-ethoxy-N-isopropyl-3-methoxybenzamide provides moderate lipophilicity, intermediate between the polar sulfamoyl group in and the highly lipophilic hexyloxy group in .
- Bromine in 4-bromo-N-isopropyl-3-methoxybenzamide increases molecular weight and reactivity but may reduce metabolic stability compared to ethoxy .
Solubility :
Q & A
Basic: What are the optimal synthetic routes for 4-ethoxy-N-isopropyl-3-methoxybenzamide?
The synthesis typically involves multi-step reactions , including:
- Esterification : Introducing ethoxy and methoxy groups via nucleophilic substitution under reflux conditions using solvents like ethanol or methanol .
- Amidation : Coupling the benzoyl chloride intermediate with isopropylamine in the presence of a coupling agent (e.g., HBTU) and a base (e.g., NEt₃) in acetonitrile .
- Purification : Column chromatography (e.g., silica gel) or recrystallization to isolate the final product .
Key analytical validation includes ¹H NMR to confirm substituent positions and mass spectrometry for molecular weight verification .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Variables to optimize include:
- Temperature : Elevated temperatures (e.g., 150°C) accelerate esterification but may degrade heat-sensitive groups .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency, while non-polar solvents improve crystallization .
- Catalyst concentration : Adjusting HBTU or EDCI stoichiometry (1.2–1.5 equivalents) minimizes side reactions .
Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate stability .
Basic: What analytical techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy at δ 3.3–3.8 ppm) and carbon backbone .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₄H₂₁NO₃) .
- HPLC : Quantifies purity (>95% for biological assays) using C18 columns and UV detection .
Advanced: How can researchers address contradictory data in spectroscopic analysis?
- Cross-validation : Combine NMR with IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Isotopic labeling : Use deuterated solvents to resolve overlapping peaks in crowded spectral regions .
- X-ray crystallography : Resolve ambiguities in substituent orientation for crystalline derivatives .
Advanced: What strategies mitigate instability during synthesis and storage?
- Light-sensitive groups : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation of methoxy/ethoxy groups .
- Moisture control : Use molecular sieves during reactions involving hygroscopic intermediates (e.g., benzoyl chloride) .
- Low-temperature storage : Maintain at –20°C for long-term stability .
Basic: What are the key functional groups affecting reactivity?
- Amide group : Participates in hydrogen bonding, influencing solubility and biological interactions .
- Ethoxy/methoxy substituents : Electron-donating effects enhance electrophilic aromatic substitution reactivity .
- Isopropylamine moiety : Steric hindrance may reduce nucleophilic attack in certain reactions .
Advanced: How to design analogs to study structure-activity relationships (SAR)?
- Substituent variation : Replace ethoxy with nitro or cyano groups to modulate electron density .
- Scaffold hopping : Integrate heterocycles (e.g., oxadiazoles) to enhance binding affinity .
- Bioisosteres : Substitute methoxy with trifluoromethoxy to improve metabolic stability .
Advanced: What computational methods predict biological interactions?
- Molecular docking : Simulate binding to target proteins (e.g., enzymes) using AutoDock Vina .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Correlate substituent electronegativity with antibacterial IC₅₀ values .
Basic: What are safe handling and storage protocols?
- PPE : Use nitrile gloves, lab coats, and goggles to prevent dermal contact .
- Ventilation : Perform reactions in fume hoods due to volatile solvents (e.g., CH₂Cl₂) .
- Waste disposal : Neutralize acidic/byproduct streams before disposal .
Advanced: How to resolve solubility issues in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility .
- pH adjustment : Ionize the amide group at pH 7.4 to improve dissolution .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
